molecular formula C11H18ClN B12714802 (S)-N,N,alpha-Trimethylphenethylamine hydrochloride CAS No. 36913-04-9

(S)-N,N,alpha-Trimethylphenethylamine hydrochloride

Cat. No.: B12714802
CAS No.: 36913-04-9
M. Wt: 199.72 g/mol
InChI Key: UTWYKDPIWNRKCN-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N,N,alpha-Trimethylphenethylamine hydrochloride is a chiral amine compound with a phenethylamine backbone. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a chiral center, which imparts specific stereochemical properties to its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N,alpha-Trimethylphenethylamine hydrochloride typically involves the alkylation of phenethylamine derivatives. One common method includes the reaction of phenethylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. The use of chiral catalysts and enantioselective synthesis techniques is crucial to ensure the production of the desired (S)-enantiomer. Purification steps such as recrystallization and chromatography are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(S)-N,N,alpha-Trimethylphenethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out using halogenating agents to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Halogenated phenethylamine derivatives.

Scientific Research Applications

(S)-N,N,alpha-Trimethylphenethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of neurotransmitter analogs and their interactions with biological receptors.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-N,N,alpha-Trimethylphenethylamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound acts as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A parent compound with a similar backbone but lacking the chiral center and additional methyl groups.

    Amphetamine: A structurally related compound with stimulant properties.

    Methamphetamine: Another related compound with potent central nervous system stimulant effects.

Uniqueness

(S)-N,N,alpha-Trimethylphenethylamine hydrochloride is unique due to its specific stereochemistry, which imparts distinct pharmacological properties. The presence of the chiral center allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

36913-04-9

Molecular Formula

C11H18ClN

Molecular Weight

199.72 g/mol

IUPAC Name

(2S)-N,N-dimethyl-1-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C11H17N.ClH/c1-10(12(2)3)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H/t10-;/m0./s1

InChI Key

UTWYKDPIWNRKCN-PPHPATTJSA-N

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)N(C)C.Cl

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.